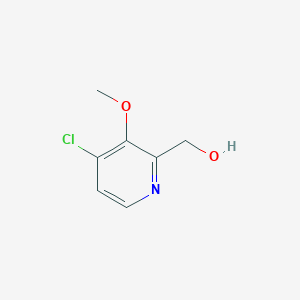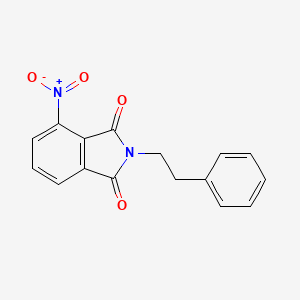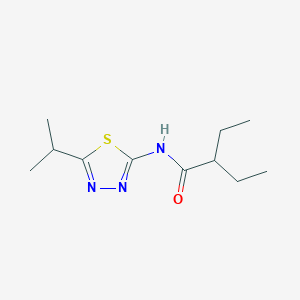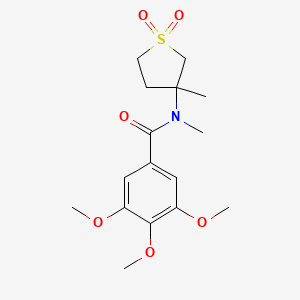![molecular formula C20H26N2O4 B3008831 Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 846587-08-4](/img/structure/B3008831.png)
Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical nature and potential reactivity of the compound of interest. For instance, the synthesis of related piperazine derivatives is described, which suggests that the compound may also be synthesized through similar methods involving piperazine as a starting material .
Synthesis Analysis
The synthesis of related piperazine derivatives is well-documented in the provided papers. Paper describes the synthesis of ethyl 4-(3, 4, 5-trimethoxycinnamoyl) piperazinyl acetate, which involves the use of [2, 5-14C] piperazine and ethyl [2, 5-14C] piperazinyl acetate. This suggests that the synthesis of this compound might also involve a similar esterification reaction with a piperazine derivative.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is discussed in paper , where X-ray diffraction studies were used to confirm the structures of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These analyses revealed linear and L-shaped conformations for the molecules, respectively. This information can be extrapolated to suggest that the this compound may also exhibit a specific conformation that could be elucidated using similar X-ray diffraction techniques.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis and reactivity of structurally related compounds suggest that this compound may undergo reactions typical of esters and piperazine derivatives, such as hydrolysis, amidation, and nucleophilic substitution .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting point, and stability of the compound could be inferred from the known properties of related piperazine carboxylates. The biological evaluation of related compounds, as mentioned in paper , indicates that these compounds can exhibit moderate antibacterial and antifungal activities, which might also be true for the compound .
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Chemical Reactions
Research has explored the synthesis of piperazine derivatives and their reactions with other compounds to form new chemical entities. For instance, piperazine derivatives have been synthesized and reacted with secondary amines and aromatic aldehydes to create compounds with potential biological activities (Vasileva et al., 2018). Similarly, investigations into microwave-assisted synthesis have led to the creation of hybrid molecules containing various bioactive moieties (Başoğlu et al., 2013).
Crystal Engineering and Structural Studies
Detailed structural analyses of compounds provide foundational knowledge for understanding their potential interactions and applications. Crystal engineering studies have been conducted to understand the hydrogen bonding and molecular associations of piperazine derivatives, offering insights into their structural characteristics and potential for forming polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).
Biological Activities
Antimicrobial Activities
A key area of research involves evaluating the antimicrobial properties of piperazine derivatives. Compounds synthesized from ethyl piperazine-1-carboxylate have shown antimicrobial activities, indicating their potential use in developing new antibacterial and antifungal agents (Bektaş et al., 2010). This aligns with efforts to address the growing challenge of antimicrobial resistance by exploring novel chemical scaffolds.
Serotonergic Ligand Development
Research into the serotonergic properties of piperazine derivatives highlights their potential application in neurological and psychiatric disorder treatments. For example, derivatives have been studied for their 5-HT1A agonist properties, with implications for modulating serotonin levels in the brain (Craven et al., 1994).
Chemical Engineering and Drug Development
- Complex Formation and Drug Impurity Profiling: The structural flexibility of piperazine derivatives allows for the formation of complexes with metals and other organic compounds, which is crucial for developing new materials and drug formulations. Moreover, the impurity profile of related compounds is critical in drug development, ensuring the purity and efficacy of pharmaceuticals (Thomasberger et al., 1999).
properties
IUPAC Name |
ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-25-20(24)22-8-6-21(7-9-22)12-16-11-17(23)26-19-15(4)13(2)10-14(3)18(16)19/h10-11H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHHWNOCLSEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)

![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)



![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)